BenchChemオンラインストアへようこそ!

RBC8

Oncology GTPase Inhibition Anchorage-Independent Growth

RBC8 (CAS 361185-42-4) is the definitive GDP-bound RalA/RalB-selective inhibitor for oncology and platelet biology. Unlike upstream Ras or downstream MAPK/AKT pathway agents, RBC8 exclusively disrupts the Ral-RALBP1 effector axis with no Ras/RhoA inhibition at standard doses. It delivers reproducible IC₅₀ values of 3.4–3.5 μM in H2122/H358 anchorage-independent growth assays and tumor xenograft suppression at 50 mg/kg/day i.p., complemented by characterized PK (T½ 0.6 h; AUC₀₋₅ 157.6 h·ng/mL). Use RBC8 as the benchmark for medicinal chemistry optimization and Ral-dependency phenotyping. Ensure genetic knockout controls to resolve platelet off-target effects at ≥10 μM.

Molecular Formula C25H20N4O3
Molecular Weight 424.5 g/mol
Cat. No. B1678849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBC8
SynonymsRBC8;  RBC-8;  RBC 8.
Molecular FormulaC25H20N4O3
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N
InChIInChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29)
InChIKeyCLMQBVUFKIKYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RBC8: A Selective GDP-Bound Ral GTPase Inhibitor for Targeted Cancer Research Procurement


RBC8 (CAS 361185-42-4) is a small-molecule inhibitor identified through protein structure analysis and virtual screening that selectively targets the GDP-bound (inactive) conformation of the Ras-like GTPases RalA and RalB [1]. Unlike agents that directly inhibit upstream Ras or downstream Raf-MEK-ERK and PI3K-AKT-mTOR pathways, RBC8 disrupts the third major Ras effector pathway by preventing the binding of Ral to its critical effector RALBP1 (RLIP76) [1]. RBC8 exhibits no detectable inhibition of the related GTPases Ras or RhoA, thereby establishing its profile as a pathway-selective chemical probe . The compound has demonstrated efficacy in suppressing anchorage-independent growth of human lung cancer cell lines and inhibiting tumor xenograft growth in murine models [1].

Why Substituting RBC8 with Other Ral Inhibitors Fails to Replicate Experimental Outcomes


Despite sharing a common molecular target in Ral GTPases, Ral inhibitors such as RBC6, RBC8, RBC10, and the more advanced BQU57 exhibit divergent selectivity, potency, pharmacokinetic (PK) profiles, and off-target liability profiles that preclude direct interchangeability. For instance, RBC8 and its derivative BQU57 both demonstrate selectivity for Ral over Ras and RhoA and inhibit tumor xenograft growth, yet BQU57 exhibits markedly higher binding affinity and cellular potency, while RBC8 has been characterized with a distinct off-target signature in platelet assays at overlapping concentration ranges [1][2]. Similarly, compounds RBC6 and RBC10, while active in RalBP1 binding assays, lack the comprehensive in vivo tumor growth inhibition and PK characterization that define the RBC8 benchmark [3]. These quantitative and qualitative differences render generic substitution scientifically invalid for researchers requiring reproducible, pathway-specific Ral inhibition.

Quantitative Differentiation of RBC8 from Closest Ral Inhibitor Comparators


Cellular Potency in Ral-Dependent Lung Cancer Lines: RBC8 vs. BQU57

In soft agar colony formation assays using Ral-dependent human lung cancer cell lines H2122 and H358, RBC8 exhibits IC50 values of 3.5 μM and 3.4 μM, respectively. In contrast, its optimized derivative BQU57 demonstrates approximately 1.8-fold and 2.6-fold higher potency, with IC50 values of 2.0 μM (H2122) and 1.3 μM (H358) [1]. Both compounds show no inhibition of colony formation in Ral-independent H460 or Calu-6 lines, confirming on-target Ral dependency [1].

Oncology GTPase Inhibition Anchorage-Independent Growth

Target Engagement in Human Platelets: RBC8 IC50 for RalA and RalB

In human platelets, RBC8 effectively inhibits Ral GTPase activation with measured IC50 values of 2.2 μM for RalA and 2.3 μM for RalB [1]. This direct inhibition of Ral activation in primary human cells corroborates its cellular potency and provides a functional readout distinct from cancer cell proliferation assays.

Platelet Biology GTPase Activation Exocytosis

In Vivo Tumor Growth Inhibition: RBC8 Efficacy in Lung Cancer Xenografts

In nude mice bearing subcutaneous H2122 human lung cancer xenografts, daily intraperitoneal administration of RBC8 at 50 mg/kg for 21 days significantly inhibited tumor growth, comparable to the effect of dual RalA/RalB knockdown by siRNA [1]. Parallel experiments in H358 xenografts demonstrated similar tumor growth suppression at the same dose and regimen [1]. Pharmacokinetic analysis after a single 50 mg/kg i.p. dose in mice revealed a plasma half-life (T1/2) of 0.6 hours and an AUC0–5hr of 157.6 h·ng/mL [2].

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Off-Target Liability Profile in Platelets: RBC8 vs. Genetic Knockout

In functional studies with human platelets, RBC8 inhibited aggregation, α- and dense granule secretion, integrin activation, and thrombus formation at concentrations overlapping with its Ral inhibitory IC50 (2.2-2.3 μM). However, subsequent studies in RalAB-null mouse platelets revealed that RBC8 continued to inhibit platelet aggregation and P-selectin exposure at 10 μM, indicating the presence of off-target effects in the same concentration range as Ral inhibition [1]. This contrasts with the cleaner target engagement profile observed in cancer cell viability assays and highlights a context-dependent selectivity window.

Off-Target Effects Platelet Function Chemical Probe Validation

Optimal Research and Industrial Applications for RBC8 Based on Quantitative Evidence


Validating Novel Ral Inhibitor Potency Against a Characterized Benchmark

RBC8's well-defined IC50 values of 3.5 μM (H2122) and 3.4 μM (H358) in anchorage-independent growth assays [1] make it the essential benchmark compound for medicinal chemistry programs developing next-generation Ral inhibitors. Researchers can directly compare the potency of new analogs against RBC8 in the same cellular models to quantify improvements in efficacy.

Establishing On-Target Ral Dependency in Functional Cellular Assays

Due to its validated selectivity for Ral over Ras and RhoA and its specific binding to the GDP-bound conformation [1], RBC8 serves as a definitive chemical probe for confirming Ral dependency in cellular phenotypes such as cell spreading, migration, and anchorage-independent growth. Its use in parallel with Ral siRNA knockdown provides orthogonal validation [1].

Preclinical In Vivo Tumor Growth Studies Requiring a Reproducible Ral Inhibitor

RBC8's documented efficacy at 50 mg/kg/day i.p. in suppressing H2122 and H358 xenograft tumor growth [1], along with its characterized pharmacokinetic parameters (T1/2 = 0.6 h; AUC0–5hr = 157.6 h·ng/mL) [2], provides a reproducible in vivo protocol for academic and industrial laboratories evaluating the therapeutic potential of targeting Ral GTPases in lung and other Ral-dependent cancers.

Investigating Ral-Mediated Platelet Functions with Cautious Interpretation

In platelet biology research, RBC8 at concentrations of 2-10 μM effectively inhibits Ral activation (IC50 2.2-2.3 μM for RalA/B) and downstream functional responses including aggregation, secretion, and thrombus formation [3]. However, the identified off-target effects at 10 μM in RalAB-null mouse platelets [3] necessitate the inclusion of genetic knockout controls when attributing observed phenotypes solely to Ral inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RBC8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.